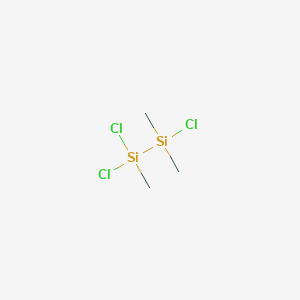

1,1,2-Trichloro-1,2,2-trimethyldisilane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1,1,2-Trichloro-1,2,2-trimethyldisilane is a useful research compound. Its molecular formula is C3H9Cl3Si2 and its molecular weight is 207.63 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Overview

1,1,2-Trichloro-1,2,2-trimethyldisilane (CAS No. 13528-88-6) is an organosilicon compound with significant applications in various fields, including chemistry, materials science, and biotechnology. Its unique structure allows it to participate in diverse chemical reactions and modifications.

Silylation Reactions

This compound is widely used as a reagent in silylation reactions. It facilitates the introduction of silicon into organic molecules, which is crucial for synthesizing siloxanes and organosilicon compounds. This application is particularly valuable in the synthesis of optically active allylsilanes through stereospecific silylation of π-allylpalladium complexes .

Surface Modification

The compound is effective in modifying silicon surfaces for various applications. Its ability to form strong silicon-carbon and silicon-oxygen bonds makes it useful in creating functionalized surfaces for sensors and other diagnostic tools. This property is exploited in the development of biosensors that require specific surface chemistries for enhanced sensitivity and selectivity .

Material Science

In material science, this compound serves as a precursor for producing silicone-based materials with desirable mechanical and thermal properties. These materials find applications in electronics (e.g., insulating layers), coatings, and sealants .

Drug Delivery Systems

Research is ongoing into the use of this compound in drug delivery systems. Its unique chemical properties may improve the efficacy and targeting of therapeutic agents by facilitating their attachment to delivery vehicles or enhancing their solubility .

Case Study 1: Synthesis of Functionalized Silicones

A study demonstrated the use of this compound in synthesizing functionalized silicones via hydrosilylation reactions. The resulting materials exhibited enhanced thermal stability and mechanical properties compared to traditional silicone formulations.

Case Study 2: Biosensor Development

In a recent project focused on biosensor development for glucose monitoring, researchers utilized this compound to modify gold electrodes. The modified surfaces showed significantly improved electron transfer rates and sensitivity to glucose levels compared to unmodified electrodes.

Comparative Data Table

| Application Area | Description | Key Benefits |

|---|---|---|

| Silylation Reactions | Used as a reagent for introducing silicon into organic compounds | Enables synthesis of siloxanes |

| Surface Modification | Modifies silicon surfaces for biosensors and diagnostics | Enhances sensitivity and specificity |

| Material Science | Precursor for silicone-based materials | Improved mechanical and thermal properties |

| Drug Delivery Systems | Potential use in drug delivery vehicles | Increased efficacy and targeting |

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

1,1,2-Trichloro-1,2,2-trimethyldisilane is known to undergo nucleophilic substitution reactions where chlorine atoms are replaced by other nucleophiles. Common nucleophiles include:

-

Organolithium Reagents : For example, when reacted with phenyl lithium, the chlorine atoms can be replaced effectively.

-

Grignard Reagents : The compound can react with Grignard reagents to yield functionalized disilanes. The reaction typically involves nucleophilic attack on the silicon-chlorine bond .

Reaction Mechanism

The mechanism for the nucleophilic substitution involves several steps:

-

Nucleophilic Attack : The nucleophile attacks the silicon atom bonded to a chlorine atom.

-

Formation of a Transition State : A transition state is formed where the silicon atom is temporarily pentavalent.

-

Chlorine Departure : The chlorine atom departs as a chloride ion (Cl⁻), resulting in the formation of a new silicon-nucleophile bond.

This mechanism is characteristic of reactions involving chlorosilanes and contributes to the versatility of this compound in synthetic applications.

Product Distribution

The product distribution from reactions involving this compound often reveals a mixture of chlorinated products. For instance:

-

When reacted with phenyl magnesium halides in the presence of transition metal catalysts (excluding cobalt), specific disilanes can be produced with high selectivity.

Table 1: Example Product Ratios from Reactions

| Reaction Type | Product Ratio |

|---|---|

| Phenyl magnesium bromide reaction | 99% 1,1-dichloro-1,2,2-trimethyl-2-phenyldisilane to 1% 1,2-dichloro-1,2,2-trimethyl-1-phenyldisilane |

| Reaction with lithium hydride | High yield of monosilanes from disilanes |

These results illustrate how varying conditions and reagents can influence the selectivity and yield of desired products during chemical reactions involving this compound .

Propriétés

Numéro CAS |

13528-88-6 |

|---|---|

Formule moléculaire |

C3H9Cl3Si2 |

Poids moléculaire |

207.63 g/mol |

Nom IUPAC |

dichloro-[chloro(dimethyl)silyl]-methylsilane |

InChI |

InChI=1S/C3H9Cl3Si2/c1-7(2,4)8(3,5)6/h1-3H3 |

Clé InChI |

KTPJDYNQZVAFBU-UHFFFAOYSA-N |

SMILES |

C[Si](C)([Si](C)(Cl)Cl)Cl |

SMILES canonique |

C[Si](C)([Si](C)(Cl)Cl)Cl |

Key on ui other cas no. |

13528-88-6 |

Description physique |

Liquid |

Pictogrammes |

Flammable; Corrosive |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.